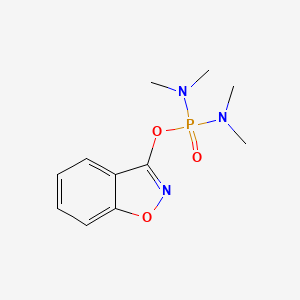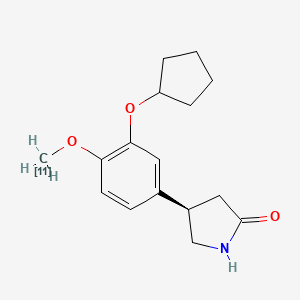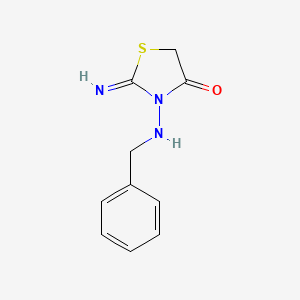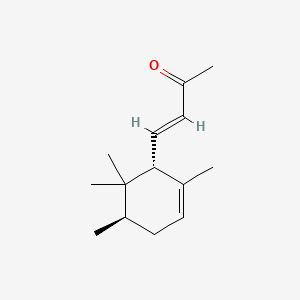
3-Buten-2-one, 4-((1R,5R)-2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-trans-alpha-irone is a naturally occurring compound found in the essential oil of iris plants It is a type of irone, which are known for their pleasant violet-like aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-trans-alpha-irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a beta-ionone derivative. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (-)-trans-alpha-irone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Techniques such as distillation and crystallization are employed to isolate and purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-trans-alpha-irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Irone oxides
Reduction: Dihydroirone
Substitution: Various substituted irones depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(-)-trans-alpha-irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is widely used in the fragrance industry due to its pleasant aroma. It is also used in flavoring agents and cosmetics.
Wirkmechanismus
The mechanism of action of (-)-trans-alpha-irone involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic violet-like scent. In biological systems, its bioactive effects are thought to involve modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (-)-cis-alpha-irone
- (-)-trans-beta-irone
- (-)-cis-beta-irone
Comparison
(-)-trans-alpha-irone is unique due to its specific stereochemistry, which imparts distinct olfactory properties compared to its isomers. While (-)-cis-alpha-irone and (-)-trans-beta-irone also have pleasant aromas, the scent profile of (-)-trans-alpha-irone is often described as more intense and long-lasting. Additionally, its chemical reactivity and biological activities may differ due to the spatial arrangement of its atoms.
Eigenschaften
CAS-Nummer |
35124-14-2 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-4-[(1R,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m1/s1 |
InChI-Schlüssel |
JZQOJFLIJNRDHK-UULPFXLMSA-N |
Isomerische SMILES |
C[C@@H]1CC=C([C@H](C1(C)C)/C=C/C(=O)C)C |
Kanonische SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


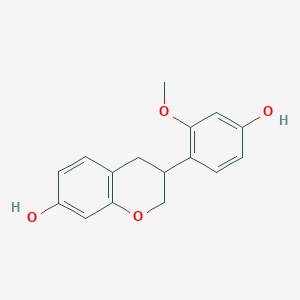
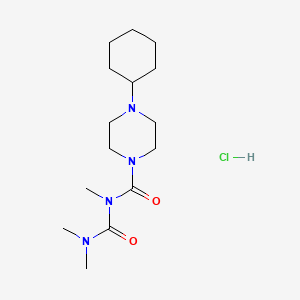
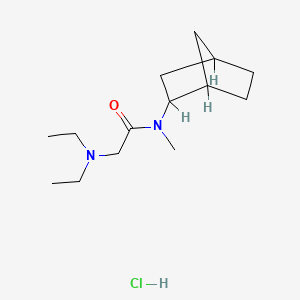
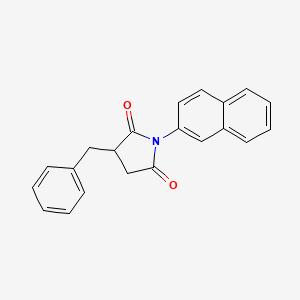
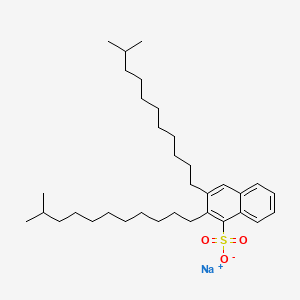
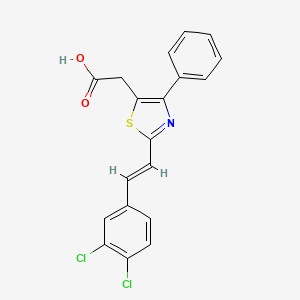

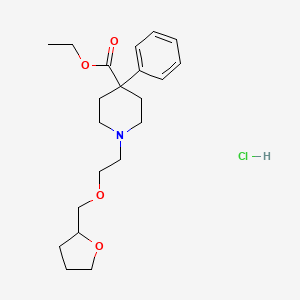
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
